(4-Chlorophenyl)methyl-beta-D-glucopyranoside
Overview
Description
(4-Chlorophenyl)methyl-beta-D-glucopyranoside is a chemical compound that belongs to the class of glucosides It consists of a glucopyranose (a glucose molecule in its pyranose form) linked to a (4-chlorophenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)methyl-beta-D-glucopyranoside typically involves the glycosylation of a suitable glucose derivative with a (4-chlorophenyl)methyl halide. One common method is the Koenigs-Knorr reaction, where a glycosyl donor (such as a glycosyl bromide) reacts with an alcohol (in this case, (4-chlorophenyl)methanol) in the presence of a catalyst like silver carbonate or silver oxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Koenigs-Knorr reaction, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the selective formation of the beta-anomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the glucopyranose moiety, leading to the formation of gluconic acid derivatives.
Reduction: Reduction reactions can target the (4-chlorophenyl)methyl group, potentially converting it to a (4-chlorophenyl)methyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the (4-chlorophenyl)methyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Gluconic acid derivatives.
Reduction: (4-Chlorophenyl)methyl alcohol.
Substitution: Various substituted (4-chlorophenyl)methyl derivatives, depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)methyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of glycosylated compounds.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The glucopyranose moiety can mimic natural substrates of glycosidases, potentially inhibiting these enzymes. The (4-chlorophenyl)methyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
(4-Chlorophenyl)methyl-alpha-D-glucopyranoside: Differing in the anomeric configuration, this compound has the alpha linkage instead of the beta linkage.
(4-Bromophenyl)methyl-beta-D-glucopyranoside: Similar structure but with a bromine atom instead of chlorine.
(4-Methylphenyl)methyl-beta-D-glucopyranoside: Similar structure but with a methyl group instead of chlorine.
Uniqueness: (4-Chlorophenyl)methyl-beta-D-glucopyranoside is unique due to its specific beta linkage and the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its alpha-anomer and other halogenated or methylated analogs.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(4-chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO6/c14-8-3-1-7(2-4-8)6-19-13-12(18)11(17)10(16)9(5-15)20-13/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODVANWZFAIQGK-UJPOAAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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